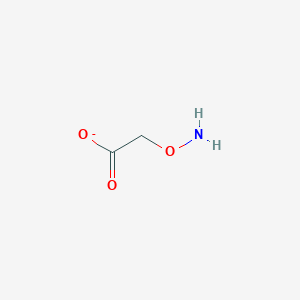

(Aminooxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminooxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKYASMKDDGHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Aminooxy)acetate as a GABA Transaminase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminooxy)acetic acid (AOAA), also known as aminooxyacetate, is a potent inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the main inhibitory neurotransmitter, GABA.[1][2][3] By impeding GABA-T activity, AOAA leads to a significant accumulation of GABA in nervous tissues, a mechanism that has been extensively explored for its therapeutic potential in various neurological disorders. This technical guide provides an in-depth overview of AOAA as a GABA-T inhibitor, covering its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on cellular signaling pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[4] The catabolism of GABA is primarily carried out by the pyridoxal phosphate-dependent enzyme, GABA transaminase (GABA-T).[3] Inhibition of GABA-T presents a key strategy for augmenting GABAergic neurotransmission, which is a therapeutic target for conditions such as epilepsy and other neurological disorders.[5] (Aminooxy)acetate is a well-characterized inhibitor of GABA-T that has been instrumental in studying the physiological roles of the GABA system.[1][6] This document serves as a comprehensive resource for researchers and professionals involved in the study and development of GABA-T inhibitors.

Mechanism of Action

This compound is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T.[1] The catalytic activity of GABA-T involves the transfer of an amino group from GABA to α-ketoglutarate, forming succinic semialdehyde and glutamate.[3] This process is dependent on the PLP cofactor, which forms a Schiff base with a lysine residue in the active site of the enzyme. AOAA exerts its inhibitory effect by attacking this Schiff base linkage, leading to the formation of a stable oxime complex with the PLP cofactor.[1] This effectively inactivates the enzyme, preventing the breakdown of GABA and leading to its accumulation in the brain and other tissues.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against GABA transaminase and other related enzymes has been quantified. This data is crucial for understanding its specificity and potential off-target effects.

| Enzyme | Inhibitor | Inhibition Constant | Value |

| GABA Transaminase (GABA-T) | This compound | K_i | 9.16 µM[7][8] |

| Cystathionine β-synthase (CBS) | This compound | IC_50 | 8.5 µM[7][8] |

| Cystathionine γ-lyase (CSE) | This compound | IC_50 | 1.1 µM[7][8] |

In Vivo Effects on GABA Levels

Administration of this compound has been shown to significantly increase GABA concentrations in the brain. The following table summarizes the effects of AOAA on GABA levels in different brain regions of rats.

| Animal Model | Drug Administration | Brain Region | Effect on GABA Levels |

| Rat | 50 mg/kg i.v. | Cerebellum | Maximal accumulation of GABA[2] |

| Rat | 50-150 mg/kg i.v. | Cerebellum | Rate of GABA accumulation: 0.086 µmol/g/min (first 15 min), 0.034 µmol/g/min (thereafter)[2] |

| Rat | 100 mg/kg i.p. | 12 brain regions | Total and rapid inhibition of GABA-T, allowing for estimation of GABA turnover rates from the initial rate of GABA accumulation (first 30 min)[6] |

Experimental Protocols

GABA Transaminase Activity Assay (Coupled Enzyme Spectrophotometric Method)

This protocol outlines a common method for determining the activity of GABA-T and the inhibitory effect of compounds like AOAA. The assay indirectly measures GABA-T activity by quantifying the production of glutamate, which is then used in a coupled reaction to generate a detectable product.

Materials:

-

GABA Transaminase (GABA-T) enzyme preparation (from tissue homogenate or purified)

-

This compound (AOAA) or other inhibitors

-

GABA

-

α-ketoglutarate

-

Glutamate dehydrogenase (GDH)

-

NAD+ (or NADP+)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of GABA, α-ketoglutarate, NAD+, and AOAA in the reaction buffer.

-

Prepare a working solution of GDH in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

α-ketoglutarate solution

-

NAD+ solution

-

GDH solution

-

This compound or vehicle (for control) at various concentrations.

-

-

-

Pre-incubation:

-

Add the GABA-T enzyme preparation to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the GABA solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm (for NADH) or 341 nm (for NADPH) at regular intervals for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Determine the percentage of GABA-T inhibition for each concentration of AOAA by comparing the reaction rates in the test wells to the control wells.

-

Plot the percentage of inhibition against the logarithm of the AOAA concentration to determine the IC50 value.

-

Quantification of GABA Levels by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for measuring GABA concentrations in biological samples, such as brain tissue homogenates, following treatment with AOAA. The method involves pre-column derivatization of GABA to allow for its detection by UV-Vis or fluorescence detectors.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., ice-cold perchloric acid)

-

HPLC system with a C18 column and a UV-Vis or fluorescence detector

-

Derivatization reagent (e.g., dansyl chloride or o-phthalaldehyde (OPA))

-

GABA standard solutions

-

Mobile phase (e.g., a gradient of methanol and sodium acetate buffer)

Procedure:

-

Sample Preparation:

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet proteins and collect the supernatant.

-

-

Derivatization:

-

Mix a known volume of the supernatant or GABA standard solution with the derivatization reagent (e.g., dansyl chloride in acetone) and a buffer (e.g., sodium bicarbonate buffer, pH 8.7).[9]

-

Incubate the mixture at an elevated temperature (e.g., 55°C) for a specific time (e.g., 1 hour) to allow for complete derivatization.[9]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC C18 column.[9][10]

-

Elute the derivatized GABA using a suitable mobile phase gradient.[9]

-

Detect the derivatized GABA using a UV-Vis detector (e.g., at 254 nm for dansyl derivatives) or a fluorescence detector with appropriate excitation and emission wavelengths.[9][11]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the derivatized GABA standards against their known concentrations.

-

Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for its evaluation, and a key signaling pathway influenced by GABA.

Caption: Mechanism of this compound inhibition of GABA Transaminase in the GABA shunt pathway.

Caption: A typical experimental workflow for evaluating this compound as a GABA-T inhibitor.

Caption: Simplified overview of the GABA-activated PI3K/Akt signaling pathway.

Conclusion

This compound remains a valuable pharmacological tool for the study of the GABAergic system. Its well-defined mechanism of action as a GABA-T inhibitor and its profound effects on brain GABA levels have provided significant insights into the role of GABA in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of neuroscience and pharmacology. Understanding the broader impact of AOAA on other metabolic pathways is crucial for interpreting experimental outcomes and for the future development of more specific GABA-T inhibitors with improved therapeutic profiles.

References

- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABA-transaminase: A Key Player and Potential Therapeutic Target for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Aminooxy-acetic acid(AOA) [cnreagent.com]

- 9. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(Aminooxy)acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Aminooxy)acetate (AOA), also known as aminooxyacetic acid, is a versatile molecule that has garnered significant interest in various fields of biological research. It is a potent inhibitor of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes. This guide provides an in-depth technical overview of the mechanism of action of AOA, focusing on its primary molecular targets and the downstream consequences of their inhibition. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important chemical probe.

Core Mechanism of Action: Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The primary mechanism of action of this compound revolves around its ability to irreversibly inhibit enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor. PLP is crucial for a wide range of biochemical reactions, particularly in amino acid metabolism.

AOA functions by attacking the Schiff base linkage formed between the PLP cofactor and a lysine residue in the active site of the enzyme. AOA forms a stable oxime complex with the PLP aldehyde group, rendering the enzyme inactive.[1] This general mechanism underlies its inhibitory effect on numerous transaminases and other PLP-dependent enzymes.

Figure 1: General mechanism of PLP-dependent enzyme inhibition by AOA.

Primary Molecular Targets and their Physiological Consequences

The non-specific nature of AOA's interaction with PLP-dependent enzymes results in the inhibition of several key metabolic pathways. The most well-characterized targets include:

GABA Transaminase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is a PLP-dependent enzyme responsible for the degradation of GABA. By inhibiting GABA-T, AOA leads to an accumulation of GABA in the brain.[2] This effect has been explored for its potential therapeutic applications in conditions associated with GABAergic dysfunction, such as epilepsy and Huntington's disease.[1]

Figure 2: Inhibition of the GABA shunt pathway by AOA.

Aspartate Aminotransferase (AST) and the Malate-Aspartate Shuttle

Aspartate aminotransferase (AST), another PLP-dependent enzyme, is a critical component of the malate-aspartate shuttle. This shuttle is essential for the translocation of reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondria, a process vital for cellular respiration and ATP production.[1] AOA's inhibition of AST disrupts the malate-aspartate shuttle, leading to a decrease in mitochondrial respiration and ATP synthesis.[3][4] This disruption of cellular bioenergetics contributes to the cytotoxic effects of AOA observed in various cell types, particularly cancer cells.[4][5]

Figure 3: Inhibition of the Malate-Aspartate Shuttle by AOA.

Alanine Aminotransferase (ALT)

Alanine aminotransferase (ALT) is another PLP-dependent enzyme that plays a crucial role in amino acid metabolism and gluconeogenesis by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate.[6] AOA inhibits ALT, leading to a decrease in the hepatic levels of alanine, glutamate, and glycogen.[6] In vitro studies have shown a dose-dependent inhibition of both cytosolic and mitochondrial ALT activity by AOA.[7]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound varies depending on the specific enzyme target. The following table summarizes available quantitative data.

| Enzyme Target | Organism/System | Inhibition Parameter | Value | Reference(s) |

| GABA Transaminase (GABA-T) | - | Ki | 9.16 µM | [2] |

| Cystathionine β-Synthase (CBS) | - | IC50 | 8.5 µM | [2] |

| Cystathionine γ-Lyase (CSE) | - | IC50 | 1.1 µM | [2] |

| Alanine:glyoxylate aminotransferase (AGT) | Human | - | Complete inhibition at 100 µM | [8] |

| Aspartate Aminotransferase (AST) | Pig heart | Kd | ~10-7 M | [6] |

Note: Specific Ki or IC50 values for AST and ALT are not consistently reported in the literature, with some sources indicating that AOA is a moderately potent inhibitor requiring concentrations in the range of 0.1 to 1.0 mM for significant inhibition in vivo.[2]

Downstream Cellular and Physiological Effects

The inhibition of these key enzymes by AOA triggers a cascade of downstream effects, impacting cellular metabolism, signaling, and survival.

-

Altered Energy Metabolism: Inhibition of the malate-aspartate shuttle leads to decreased intracellular ATP levels.[3][4] This can also lead to a decrease in the glycolytic rate and reduced levels of extracellular lactate and pyruvate.[3]

-

Induction of Apoptosis and ER Stress: In cancer cells, the metabolic stress induced by AOA can trigger apoptosis (programmed cell death) and the endoplasmic reticulum (ER) stress response.[9]

-

Neurotransmission Modulation: The accumulation of GABA in the central nervous system due to GABA-T inhibition can alter neuronal excitability and has anticonvulsant properties.[1]

-

Anti-proliferative Effects: AOA has been shown to selectively inhibit the proliferation of certain cancer cells, such as breast cancer cells, which are highly dependent on glutamine metabolism.[3][9]

References

- 1. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ligands and pH on the reactions of aspartate aminotransferase with aminooxyacetate and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of aminooxyacetate, alanine and other amino acids on protein synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(Aminooxy)acetate: A Technical Guide to Its Role in Elevating GABA Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders. (Aminooxy)acetate (AOA), a potent inhibitor of GABA transaminase (GABA-T), has been instrumental in the study of the GABAergic system. By blocking the primary catabolic enzyme for GABA, AOA leads to a significant and rapid accumulation of GABA levels in the brain. This technical guide provides an in-depth overview of the mechanism of action of AOA, detailed experimental protocols for its use in research, and a summary of its quantitative effects on GABA levels, intended for researchers, scientists, and professionals in drug development.

Introduction: The GABA Shunt and its Regulation

The synthesis and degradation of GABA are tightly regulated through a metabolic pathway known as the GABA shunt. This pathway is a closed-loop process that conserves and modulates the supply of GABA. It begins with the conversion of the Krebs cycle intermediate α-ketoglutarate to the excitatory neurotransmitter glutamate. Glutamate is then decarboxylated by glutamate decarboxylase (GAD), a pyridoxal phosphate (PLP)-dependent enzyme, to form GABA.

The catabolism of GABA is primarily mediated by another PLP-dependent enzyme, GABA transaminase (GABA-T). GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate, respectively. Succinic semialdehyde is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which then re-enters the Krebs cycle. The activity of GABA-T is the rate-limiting step in GABA degradation, making it a key target for manipulating GABA levels in the brain.

This compound (AOA): Mechanism of Action

This compound is a well-characterized inhibitor of GABA-T. Its inhibitory action stems from its structural similarity to GABA, allowing it to enter the active site of the enzyme. AOA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1]

The catalytic activity of GABA-T relies on its PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site via a Schiff base linkage. AOA acts by attacking this Schiff base, forming a stable oxime complex with the PLP cofactor.[1] This reaction is not readily reversible, leading to a potent and long-lasting inhibition of GABA-T activity.[2] The second-order rate constant for the reaction of AOA with 4-aminobutyrate transaminase has been measured at 1300 M⁻¹s⁻¹.[2] By inactivating GABA-T, AOA effectively blocks the degradation of GABA, leading to its accumulation in various brain regions.[3][4]

Quantitative Effects of AOA on GABA Levels

The administration of AOA leads to a dose-dependent and time-dependent increase in GABA concentrations in the brain. The intravenous (i.v.) route of administration is generally more effective and has a more rapid onset of action compared to intraperitoneal (i.p.) injection, likely due to better absorption.[3]

Dose-Response and Time-Course Data in Rodents

The following tables summarize the quantitative effects of AOA on GABA levels in different brain regions of rats and mice, compiled from various studies.

| Table 1: Effect of Intravenous (i.v.) AOA Administration on Brain GABA Levels in Rats | ||||||

| Dose (mg/kg) | Brain Region | Time Post-Injection | Control GABA (µmol/g) | AOA-Treated GABA (µmol/g) | % Increase | Reference |

| 50 | Cerebellum | 15 min | ~2.0 | ~3.3 | ~65% | [3] |

| 90 | Cerebellum | 30 min | ~2.0 | ~4.5 | ~125% | [3] |

| 90 | Whole Brain | 30 min | Not Specified | Not Specified | Rapid initial increase | [2] |

| 90 | Cerebellum | 1 hour | ~2.0 | ~5.0 | ~150% | [4] |

| 90 | Medulla Oblongata-Pons | 1 hour | ~1.5 | ~3.0 | ~100% | [4] |

| 90 | Striatum | 1 hour | ~2.5 | ~4.5 | ~80% | [4] |

| 90 | Ventral Mesencephalon | 1 hour | ~3.0 | ~5.5 | ~83% | [4] |

| 90 | Hypothalamus | 1 hour | ~3.5 | ~6.0 | ~71% | [4] |

| 150 | Cerebellum | 15 min | ~2.0 | ~3.3 | ~65% | [3] |

| Table 2: Effect of Intraperitoneal (i.p.) AOA Administration on Brain GABA Levels in Rodents | ||||||

| Dose (mg/kg) | Animal | Brain Region | Time Post-Injection | Control GABA (µmol/g) | AOA-Treated GABA (µmol/g) | % Increase |

| 15 | Rat | Brain | Not Specified | Increased | Not Specified | Significant Increase |

| 40 | Rat | Whole Brain | 90 min | ~2.2 | ~4.4 | ~100% |

| 100 | Mouse | Whole Brain | Not Specified | Not Specified | Not Specified | Dose-dependent increase |

Note: The values in the tables are approximated from the data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of AOA to study the GABAergic system.

In Vivo Administration of AOA in Rodents

Objective: To increase brain GABA levels in live rodents for subsequent neurochemical or behavioral analysis.

Materials:

-

This compound (AOA)

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Animal model (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)

-

Syringes and needles (appropriate gauge for the route of administration)

Procedure:

-

AOA Solution Preparation:

-

Dissolve AOA in sterile saline or PBS to the desired concentration. The pH should be adjusted to approximately 7.4 if necessary.

-

-

Animal Handling and Dosing:

-

Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

-

Intravenous (i.v.) Injection: For rapid and potent effects, administer AOA via the tail vein. A typical dose range for rats is 50-150 mg/kg.[3]

-

Intraperitoneal (i.p.) Injection: For a less invasive but slower onset, administer AOA via intraperitoneal injection. A common dose for rats is around 40 mg/kg.[5]

-

-

Post-Administration Monitoring:

-

Observe the animals for any adverse effects. High doses of AOA can induce convulsions.[6]

-

-

Tissue Collection:

-

At the desired time point post-injection, euthanize the animal using an approved method (e.g., decapitation, cervical dislocation followed by decapitation).

-

Rapidly dissect the brain and specific brain regions of interest on an ice-cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen or on dry ice to prevent post-mortem changes in GABA levels.

-

Store samples at -80°C until analysis.

-

Measurement of GABA Levels by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify GABA concentrations in brain tissue homogenates. This protocol is based on pre-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.

Materials:

-

Frozen brain tissue samples

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K₂CO₃), 2 M

-

Boric acid buffer (0.4 M, pH 10.4)

-

o-phthalaldehyde (OPA) solution (e.g., 11 mg OPA in 250 µl ethanol, 820 µl 1 M sulfite, and 3.93 ml 0.1 M borate buffer)[7]

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Mobile phase (e.g., a mixture of sodium acetate buffer and methanol)

-

GABA standard solutions

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in 10 volumes of ice-cold 0.4 M PCA.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and neutralize it by adding 2 M K₂CO₃.

-

Centrifuge again to pellet the potassium perchlorate precipitate.

-

The resulting supernatant contains the amino acid extract.

-

-

Derivatization:

-

Mix a small volume of the sample supernatant (or GABA standard) with the boric acid buffer and the OPA derivatizing reagent.

-

Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature before injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the derivatized amino acids using an isocratic or gradient mobile phase.

-

Detect the OPA-derivatized GABA using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex = 220 nm, λem = 400 nm).[7]

-

-

Quantification:

-

Identify the GABA peak based on the retention time of the GABA standard.

-

Quantify the GABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of GABA.

-

In Vitro GABA Transaminase (GABA-T) Activity Assay

Objective: To measure the inhibitory effect of AOA on GABA-T activity in brain tissue homogenates. This is a spectrophotometric assay that couples the GABA-T reaction to the reduction of NADP⁺.

Materials:

-

Brain tissue homogenate (prepared in a suitable buffer, e.g., Tris-HCl)

-

Assay buffer (e.g., 30 mM Tris-HCl, pH 8.0)

-

GABA solution

-

α-ketoglutarate (2-OG) solution

-

Pyridoxal phosphate (PLP) solution

-

NADP⁺ solution

-

Succinic semialdehyde dehydrogenase (SSADH)

-

This compound (AOA) solutions of varying concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, GABA, α-ketoglutarate, PLP, and NADP⁺.

-

-

Inhibitor Incubation (for IC₅₀ determination):

-

Add different concentrations of AOA to the reaction mixtures and pre-incubate with the brain homogenate (enzyme source) for a defined period.

-

-

Reaction Initiation:

-

Add SSADH to the cuvette.

-

Initiate the reaction by adding the brain homogenate (or the pre-incubated enzyme-inhibitor mixture).

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance corresponds to the formation of NADPH, which is proportional to GABA-T activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the inhibitory effect of AOA, plot the percentage of enzyme activity against the logarithm of the AOA concentration and fit the data to determine the IC₅₀ value.

-

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: The GABA Shunt Pathway.

References

- 1. Inhibition of pyridoxal phosphokinase by aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevation of brain GABA concentrations with amino-oxyacetic acid; effect on the hyperactivity syndrome produced by increased 5-hydroxytryptamine synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(Aminooxy)acetate: A Comprehensive Technical Guide for Researchers

Abstract

(Aminooxy)acetate (AOA), a versatile research tool, has been instrumental in elucidating a variety of biochemical pathways. This technical guide provides an in-depth overview of AOA, focusing on its discovery, mechanism of action, and its application as a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate its effective use in a laboratory setting.

Introduction

First described in 1893, this compound, also known as carboxymethoxylamine, has emerged as a critical tool in biochemical and pharmacological research.[1] It functions as a broad-spectrum inhibitor of enzymes that rely on pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor.[1][2][3] AOA's primary mechanism of action involves its reaction with the PLP cofactor, which is typically bound to the enzyme via a Schiff base linkage with a lysine residue. AOA attacks this linkage, forming a stable oxime, thereby inactivating the enzyme.[1] This inhibitory action has made AOA invaluable for studying a range of metabolic processes, most notably amino acid metabolism and neurotransmitter synthesis.

Mechanism of Action

This compound's utility as a research tool stems from its potent and relatively non-specific inhibition of PLP-dependent enzymes. These enzymes play crucial roles in a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.

Inhibition of Transaminases

A primary application of AOA is the inhibition of transaminases (also known as aminotransferases). These enzymes are central to amino acid synthesis and degradation, catalyzing the transfer of an amino group from an amino acid to a keto-acid. Key transaminases inhibited by AOA include:

-

Gamma-Aminobutyric Acid Transaminase (GABA-T): Inhibition of GABA-T by AOA leads to an accumulation of the inhibitory neurotransmitter GABA in the brain.[1][4] This has made AOA a valuable tool for studying GABAergic neurotransmission and its role in various neurological conditions.[1]

-

Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): These enzymes are critical for the malate-aspartate shuttle and gluconeogenesis. AOA's inhibition of AST and ALT disrupts these pathways, impacting cellular energy metabolism.[1][5][6]

Impact on Cellular Metabolism

By inhibiting key transaminases, AOA significantly perturbs cellular metabolism:

-

Inhibition of the Malate-Aspartate Shuttle: AOA is a well-established inhibitor of the malate-aspartate shuttle, a key pathway for transferring reducing equivalents (NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[1][7][8] This inhibition leads to a decrease in mitochondrial respiration and ATP production.[7][9]

-

Induction of a "Pseudohypoglycemic" State: By preventing the mitochondrial utilization of pyruvate derived from glycolysis, AOA can induce a bioenergetic state similar to hypoglycemia.[1]

-

ER Stress and Apoptosis in Cancer Cells: In the context of cancer research, AOA has been shown to target glutamine metabolism, leading to the depletion of amino acid pools.[8] This can induce endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[8]

Quantitative Data on this compound Inhibition

The inhibitory potency of AOA varies depending on the specific enzyme and the experimental conditions. The following table summarizes key quantitative data for AOA against various PLP-dependent enzymes.

| Enzyme Target | Organism/System | Inhibition Parameter | Value | Reference(s) |

| GABA Transaminase (GABA-T) | Rat Brain | - | - | [10] |

| Aspartate Aminotransferase (AST) | Rat Hepatocytes | - | - | [5][6] |

| Alanine Aminotransferase (ALT) | Rat Hepatocytes | - | - | [5][6] |

| Cystathionine β-synthase (CBS) | - | IC50 | 8.5 µM | [11] |

| Cystathionine γ-lyase (CSE) | - | IC50 | 1.1 µM | [11] |

| Kynurenine Aminotransferase-I (KAT-I) | Human | IC50 | 13.1 µM | [12] |

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

Caption: Mechanism of this compound enzyme inhibition.

Inhibition of the Malate-Aspartate Shuttle

Caption: AOA inhibits the malate-aspartate shuttle.

AOA-Induced ER Stress Pathway in Cancer Cells

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. benchchem.com [benchchem.com]

- 8. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. cusabio.com [cusabio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Early Studies on (Aminooxy)acetate and its Impact on Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on (Aminooxy)acetate (AOAA), a pivotal compound in the study of neurotransmission. The document focuses on early investigations into its mechanism of action, particularly its effects on the GABAergic system, and its broader implications for neurochemistry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the initial understanding of this compound's potent effects on the central nervous system.

Core Mechanism of Action: Inhibition of GABA-Transaminase

This compound is a well-established inhibitor of several pyridoxal phosphate-dependent enzymes within the brain.[1] Its primary and most studied effect in the context of neurotransmission is the potent inhibition of GABA-aminotransferase (GABA-T), the key enzyme responsible for the degradation of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3][4] By blocking GABA-T, AOAA leads to a significant and rapid accumulation of GABA in various brain regions.[2][3] This elevation of GABA levels is the principal mechanism through which AOAA exerts its effects on neuronal activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from early in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Effects of this compound on GABA Levels in Rat Brain

| Brain Region | AOAA Dose and Route | Time Post-injection | % Increase in GABA (from baseline) | Reference |

| Cerebellum | 50 mg/kg i.v. | 15 min | Maximal accumulation observed | |

| Cerebellum | 50-150 mg/kg i.v. | 15 min | Rate of accumulation: 0.086 µmol/g/min | [2] |

| Cerebellum | 50-150 mg/kg i.v. | >15 min | Rate of accumulation: 0.034 µmol/g/min | [2] |

| Medulla Oblongata-Pons | 50 mg/kg i.v. | - | Significant accumulation | |

| Whole Brain | 100 mg/kg i.p. | 30 min | Rapid and significant accumulation | [3] |

Table 2: In Vitro Inhibition of GABA-Transaminase (GABA-T) by this compound

| Enzyme Source | Inhibitor | IC50 | Notes | Reference |

| Rat Brain Mitochondria | This compound | Not specified, but potent | Carbonyl reagents at 10⁻⁴M abolish residual activity | [5] |

| - | Gabaculine | 1.8 µM | A potent catalytic inhibitor | [4] |

| - | This compound | 2.7 µM | A non-specific enzyme inhibitor | [4] |

| - | γ-acetylenic GABA | 150 µM | A catalytic inhibitor | [4] |

| - | γ-vinyl GABA (Vigabatrin) | 350 µM | An irreversible inhibitor | [4] |

Experimental Protocols from Early Studies

The following are detailed methodologies for key experiments cited in early research on this compound.

In Vivo Administration and Brain Tissue Collection in Rats

-

Animal Model: Male rats were predominantly used in these early studies.

-

Administration of AOAA: this compound was typically dissolved in saline and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses ranged from 50 to 150 mg/kg for i.v. injections and up to 100 mg/kg for i.p. injections to achieve significant GABA-T inhibition.[3]

-

Time Course Studies: Animals were sacrificed at various time points post-injection (e.g., 15, 30, 60 minutes) to analyze the time-dependent accumulation of GABA.[3]

-

Brain Dissection: Following decapitation, brains were rapidly removed and dissected on a cold surface. Specific regions such as the cerebellum, medulla oblongata-pons, and whole brain were isolated for subsequent analysis.

-

Tissue Preparation: The dissected brain tissue was typically homogenized in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins and extract amino acids. The homogenates were then centrifuged to separate the supernatant containing the neurotransmitters for analysis.

Measurement of GABA and Other Amino Acids

Early studies relied on a variety of methods to quantify amino acid neurotransmitters.

-

Spectrophotometric Assay for GABA:

-

Principle: This method is based on the reaction of GABA with phenol and sodium hypochlorite to produce a blue-green colored product, with maximum absorbance at approximately 640 nm.

-

Sample Preparation: The supernatant from the brain tissue homogenate is used.

-

Reaction Mixture: A typical reaction would involve mixing the sample extract with a borate buffer (pH 9.0), a phenol reagent (e.g., 6%), and a sodium hypochlorite solution.

-

Incubation: The mixture is heated (e.g., boiled for 10 minutes) to allow for color development and then cooled.

-

Measurement: The absorbance is read using a spectrophotometer, and the GABA concentration is determined by comparison to a standard curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC was used for the separation and quantification of various amino acids, including GABA and glutamate. This required derivatization of the amino acids to make them detectable by UV or fluorescence detectors.

-

Derivatization: Pre-column derivatization was a common step. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol (like β-mercaptoethanol) were used to form fluorescent derivatives of primary amines, including GABA.

-

Chromatographic Separation: The derivatized amino acids were separated on a reverse-phase column (e.g., C18). The mobile phase typically consisted of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) run under isocratic or gradient conditions.

-

Detection: A fluorescence detector was commonly used to detect the OPA-derivatized amino acids, offering high sensitivity.

-

In Vitro GABA-Transaminase (GABA-T) Activity Assay

-

Principle: The activity of GABA-T was assayed by measuring the rate of glutamate formation from GABA and α-ketoglutarate.

-

Enzyme Preparation: Mitochondria-rich fractions were prepared from rat brain homogenates, as GABA-T is a mitochondrial enzyme.

-

Reaction Mixture: The assay mixture typically contained:

-

Phosphate buffer (pH around 8.0).

-

GABA as the substrate.

-

α-ketoglutarate as the amino group acceptor.

-

Pyridoxal phosphate as a cofactor.

-

The enzyme preparation.

-

-

Inhibition Studies: To determine the inhibitory effect of AOAA, various concentrations of the inhibitor were pre-incubated with the enzyme preparation before the addition of the substrates.

-

Measurement: The reaction was stopped, and the amount of glutamate produced was quantified, often using a coupled enzymatic reaction that leads to a change in absorbance or fluorescence.

In Vitro Brain Slice Electrophysiology

-

Principle: This technique was used to study the effects of AOAA on neuronal activity in a more intact neural circuit compared to single-cell cultures.

-

Brain Slice Preparation:

-

Rats were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

A vibratome was used to cut thin slices (e.g., 400 µm) of specific brain regions like the hippocampus or cerebral cortex.

-

Slices were allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording:

-

A single slice was transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Extracellular field potentials or intracellular recordings from individual neurons were obtained using glass microelectrodes.

-

This compound was applied to the slice via the perfusion medium to observe its effects on synaptic transmission and neuronal excitability. For instance, studies investigated the release of preloaded [3H]GABA from brain slices in the presence of AOAA.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biochemical pathway affected by this compound and the general workflows of the experiments described.

References

- 1. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of aminooxyacetic acid on the release of preloaded [3H]GABA and radioactive metabolites from slices of developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(Aminooxy)acetate as a Malate-Aspartate Shuttle Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Aminooxy)acetate (AOA), a well-characterized inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, serves as a potent tool for the investigation of cellular metabolism and is under evaluation for its therapeutic potential. Its primary mechanism of action relevant to this guide is the inhibition of the malate-aspartate shuttle (MAS), a critical pathway for the translocation of cytosolic reducing equivalents (NADH) into the mitochondria for oxidative phosphorylation. By inhibiting aspartate aminotransferases (AAT), key enzymes in the MAS, AOA effectively uncouples glycolysis from mitochondrial respiration, leading to profound effects on cellular bioenergetics and signaling. This technical guide provides an in-depth overview of AOA's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its use, and a visual representation of the pathways involved.

Introduction to the Malate-Aspartate Shuttle and this compound

The malate-aspartate shuttle is a complex metabolic pathway essential for the aerobic metabolism of glucose in tissues such as the heart, liver, and brain.[1] It facilitates the transfer of electrons from NADH produced during glycolysis in the cytosol to the mitochondrial electron transport chain, a process necessary for maximal ATP production. The shuttle involves the interplay of enzymes and transporters in both the cytoplasm and the mitochondrial matrix.

This compound is a structural analog of the amino acid substrate and acts as a general inhibitor of PLP-dependent enzymes.[2] Its inhibitory effect on aspartate aminotransferase (AAT), a cornerstone of the MAS, makes it a valuable pharmacological tool to study the roles of the shuttle in various physiological and pathological conditions.[3]

Mechanism of Action of this compound

AOA's inhibitory action stems from its ability to react with the pyridoxal phosphate (PLP) cofactor of enzymes like AAT.[2] AOA forms a stable oxime with the aldehyde group of PLP, rendering the enzyme inactive. This inhibition of both cytosolic (GOT1) and mitochondrial (GOT2) isoforms of AAT disrupts the transamination reactions that are central to the malate-aspartate shuttle's function.[4] The consequence is an accumulation of cytosolic NADH, a decrease in the cytosolic NAD+/NADH ratio, and a subsequent impairment of mitochondrial respiration that relies on glycolytically derived NADH.[5]

dot

Caption: Mechanism of this compound (AOA) Inhibition of the Malate-Aspartate Shuttle.

Quantitative Data on AOA Inhibition

Precise IC50 and Ki values for the inhibition of aspartate aminotransferase (AAT) isoenzymes and the malate-aspartate shuttle (MAS) by this compound (AOA) are not consistently reported across the literature. However, the available data indicate that AOA is a potent inhibitor, with equilibrium dissociation constants for cytosolic AAT in the sub-micromolar range.[1] The effective concentration of AOA for significant MAS inhibition in cellular and tissue-based assays typically ranges from the micromolar to the low millimolar level.

Table 1: Effective Concentrations of this compound in Experimental Systems

| Experimental System | AOA Concentration | Observed Effect | Reference |

| Isolated Perfused Rat Hearts | 0.1 mM | Inhibition of the malate-aspartate shuttle and cardioprotection.[6] | |

| Guinea-Pig Cerebral Cortical Synaptosomes | Not specified | Inhibition of the malate-aspartate shuttle, leading to a negative shift in cytosolic NAD+/NADH redox potential. | |

| C6 Glioma Cells | 0.1 - 5 mM | Decreased intracellular ATP levels, altered cell cycle, and induced apoptosis and necrosis.[2] | |

| BV2 Microglia | 0.1, 0.25, and 0.5 mM | Dose-dependent attenuation of LPS-induced nitric oxide production.[7] | |

| Siniperca chuatsi rhabdovirus (SCRV) infected cells | 100 µM | Reduction in virus production.[8] |

Table 2: Effects of AOA on Cellular Metabolism and Viability

| Parameter | Cell Type/System | AOA Concentration | Effect | Reference |

| Glycolytic Rate | C6 Glioma Cells | Not specified | Decreased.[2] | |

| Extracellular Lactate | C6 Glioma Cells | Not specified | Decreased.[2] | |

| Extracellular Pyruvate | C6 Glioma Cells | Not specified | Decreased.[2] | |

| Intracellular ATP | C6 Glioma Cells | Not specified | Decreased.[2] | |

| Apoptosis/Necrosis | C6 Glioma Cells | Not specified | Increased.[2] | |

| Apoptosis | Resting and LPS-activated Microglia | Not specified | Induced.[9] | |

| Mitochondrial Depolarization | Resting and LPS-activated Microglia | Not specified | Induced.[9] | |

| Cytosolic Ca2+ | Resting and LPS-activated Microglia | Not specified | Increased.[9] |

Experimental Protocols

Assessment of Malate-Aspartate Shuttle Activity in Isolated Mitochondria

This protocol is adapted from methods used to reconstruct and measure the activity of the malate-aspartate shuttle in vitro.[4]

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, EGTA, and bovine serum albumin)

-

Substrates: Malate, Glutamate, ADP

-

NADH

-

Oxygen electrode (e.g., Clark-type)

-

This compound (AOA) stock solution

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation techniques.

-

Suspend the isolated mitochondria in respiration buffer at a known concentration.

-

Add the mitochondrial suspension to the oxygen electrode chamber containing respiration buffer at a controlled temperature (e.g., 30°C).

-

Initiate the assay by adding malate and glutamate to the chamber.

-

Record the basal rate of oxygen consumption.

-

Add a known amount of NADH to the chamber to initiate the shuttle-mediated respiration.

-

Measure the rate of oxygen consumption, which reflects the activity of the malate-aspartate shuttle.

-

To determine the effect of AOA, pre-incubate the mitochondria with varying concentrations of AOA before the addition of NADH.

-

Compare the rates of oxygen consumption in the presence and absence of AOA to quantify the inhibition of the malate-aspartate shuttle.

dot

Caption: Workflow for Assessing Malate-Aspartate Shuttle Activity.

Quantification of Apoptosis using Annexin V/Propidium Iodide Staining

This protocol describes a common method to quantify apoptosis induced by AOA in cultured cells.

Materials:

-

Cultured cells treated with AOA

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of AOA for a specified duration.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of AOA-induced apoptosis.

Signaling Pathways Affected by AOA-induced MAS Inhibition

Inhibition of the malate-aspartate shuttle by AOA triggers a cascade of cellular responses, primarily due to the altered redox state and energy deficit.

Energy Stress and Apoptosis

The reduction in mitochondrial ATP production and the accumulation of cytosolic NADH create a state of energy stress.[9] This can lead to the activation of pro-apoptotic signaling pathways. In microglia, AOA has been shown to induce mitochondrial depolarization and increase cytosolic calcium levels, events that are often linked to the intrinsic pathway of apoptosis.[9]

Inhibition of Pro-inflammatory Responses

In lipopolysaccharide (LPS)-activated microglia, AOA has been demonstrated to attenuate the production of the pro-inflammatory mediator nitric oxide (NO).[7] This effect is associated with the inhibition of the nuclear translocation of NF-κB, a key transcription factor for inflammatory gene expression. This suggests that the metabolic state regulated by the MAS is crucial for mounting an inflammatory response.

dot

Caption: Signaling Consequences of AOA-induced MAS Inhibition.

Applications in Research and Drug Development

Research Tool

AOA is an invaluable tool for dissecting the role of the malate-aspartate shuttle in a wide array of biological processes. It has been instrumental in demonstrating the importance of the MAS in:

-

Neurotransmitter Synthesis: The shuttle is crucial for providing precursors for the synthesis of glutamate and GABA.

-

Cancer Metabolism: Many cancer cells exhibit a high glycolytic rate (the Warburg effect), and the MAS plays a role in sustaining this metabolic phenotype.[2] AOA is used to probe the reliance of cancer cells on this shuttle.

-

Ischemia-Reperfusion Injury: Studies have shown that transient inhibition of the MAS with AOA during ischemia and early reperfusion can be cardioprotective.[6]

Drug Development

The therapeutic potential of AOA and other MAS inhibitors is being explored, particularly in the context of cancer. By targeting the metabolic vulnerabilities of cancer cells that are highly dependent on the MAS, AOA has been shown to selectively inhibit their growth and induce cell death.[2] However, the clinical utility of AOA has been limited by its non-specific inhibition of other PLP-dependent enzymes and associated side effects. Future drug development efforts may focus on designing more specific inhibitors of the key components of the malate-aspartate shuttle.

Conclusion

This compound is a powerful and widely used inhibitor of the malate-aspartate shuttle. Its ability to uncouple glycolysis from mitochondrial respiration provides a unique tool to investigate fundamental aspects of cellular metabolism. While its therapeutic applications are still under investigation due to off-target effects, the study of AOA continues to provide valuable insights into the metabolic dependencies of various cell types and disease states. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to utilize AOA in their studies of cellular bioenergetics and to explore the malate-aspartate shuttle as a potential therapeutic target.

References

- 1. Effects of ligands and pH on the reactions of aspartate aminotransferase with aminooxyacetate and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the malate-aspartate shuttle by pre-ischaemic aminooxyacetate loading of the heart induces cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malate-aspartate shuttle inhibitor aminooxyacetic acid blocks lipopolysaccharides-induced activation of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Malate-Aspartate Shuttle Inhibitor Aminooxyacetate Acid Induces Apoptosis and Impairs Energy Metabolism of Both Resting Microglia and LPS-Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboxymethoxylamine Hemihydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethoxylamine hemihydrochloride, also known as (Aminooxy)acetic acid hemihydrochloride, is a versatile bifunctional molecule with significant applications in neuroscience, drug development, and biotechnology.[1][2][3] Its unique structure, possessing both a reactive aminooxy group and a carboxyl group, allows it to act as a potent enzyme inhibitor and a valuable crosslinking agent.[2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and key experimental protocols.

Physicochemical Properties

Carboxymethoxylamine hemihydrochloride is a white to off-white crystalline powder.[3] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2921-14-4 | [1][3] |

| Molecular Formula | C₂H₅NO₃·0.5HCl | [1][3] |

| Molecular Weight | 109.30 g/mol (free base) | [1][3] |

| Melting Point | 156 °C (decomposes) | [4] |

| Solubility | Water: 100 mg/mL (clear to slightly hazy, colorless to faintly yellow) | |

| Density (estimate) | 1.7848 g/cm³ | [4] |

| Purity | >98.0% | [3] |

Synthesis of Carboxymethoxylamine Hemihydrochloride

The synthesis of carboxymethoxylamine hemihydrochloride is well-established and a detailed protocol is available from Organic Syntheses. The process involves two main steps: the formation of acetone carboxymethoxime followed by its hydrolysis.

Experimental Protocol: Synthesis

Part A: Acetone Carboxymethoxime

-

A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is chilled in an ice-salt bath.

-

The mixture is made distinctly alkaline to litmus with a 40% sodium hydroxide solution (approximately 440 g), with the addition of another 500 g of ice during neutralization.

-

To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4 moles) are added, maintaining the temperature below 20°C.

-

The resulting mixture is allowed to flow dropwise over 3-4 hours through a steam-heated Liebig condenser into a 5-liter round-bottomed flask cooled with running water.

-

The solution is extracted three times with 500-mL portions of peroxide-free ether.

-

The aqueous solution is then cooled and made strongly acidic with 500 ml of concentrated hydrochloric acid (6 moles), keeping the temperature below 15°C.

-

The solution is saturated with sodium chloride and immediately extracted with six 1.5-liter portions of peroxide-free ether.

-

The combined ethereal extracts are distilled to remove the ether, yielding crude acetone carboxymethoxime (333–345 g), which is used in the next step.

Part B: Carboxymethoxylamine Hemihydrochloride

-

The crude acetone carboxymethoxime is dissolved in approximately twice its weight of benzene, filtered, and the benzene is removed by distillation under reduced pressure on a steam bath.

-

200 g (1.52 moles) of the resulting residue is dissolved in 1 liter of water in a 5-liter flask.

-

2 mg of hydroquinone and 1 liter of concentrated hydrochloric acid are added.

-

Steam is passed through the solution for 30–40 minutes until acetone is no longer distilled over.

-

The solution is concentrated under reduced pressure to a volume of 180–220 ml.

-

400 ml of ethanol is added, and the mixture is cooled in an ice-salt bath for 2 hours.

-

The crystalline carboxymethoxylamine hemihydrochloride is collected by filtration, washed with two 50-mL portions of cold ethanol, and dried. The yield is 115–125 g (69–75%).

Mechanism of Action

Carboxymethoxylamine hemihydrochloride exerts its primary biological effects through the inhibition of two key metabolic pathways: GABA degradation and the malate-aspartate shuttle.

Inhibition of GABA-Transaminase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the enzyme GABA-transaminase (GABA-T), which degrades GABA. Carboxymethoxylamine hemihydrochloride is a potent inhibitor of GABA-T, leading to an increase in synaptic GABA levels. This enhancement of inhibitory neurotransmission is the basis for its anticonvulsant properties.

Caption: Inhibition of GABA-Transaminase by Carboxymethoxylamine Hemihydrochloride.

Inhibition of the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Carboxymethoxylamine hemihydrochloride inhibits aspartate aminotransferase, a key enzyme in this shuttle. This disruption of cellular energy metabolism has been explored in the context of cancer research, as some cancer cells are particularly dependent on this shuttle.

Caption: Inhibition of the Malate-Aspartate Shuttle.

Applications in Research and Drug Development

The bifunctional nature of carboxymethoxylamine hemihydrochloride makes it a valuable tool in various research and development applications, particularly as a crosslinking agent.

Bifunctional Crosslinking and Oxime Ligation

The aminooxy group of carboxymethoxylamine hemihydrochloride reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. The carboxyl group can be activated to react with primary amines, allowing for the coupling of molecules to proteins or other amine-containing surfaces.

-

Preparation of Aldehyde/Ketone-containing Molecule: The target molecule (e.g., a protein, a solid support) is modified to introduce an aldehyde or ketone group. This can be achieved through various methods, such as periodate oxidation of carbohydrates.

-

Reaction Setup: The aldehyde/ketone-containing molecule is dissolved in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-7).

-

Addition of Carboxymethoxylamine Hemihydrochloride: A 10- to 50-fold molar excess of carboxymethoxylamine hemihydrochloride is added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature for 2-12 hours. The progress of the reaction can be monitored by techniques such as mass spectrometry or HPLC.

-

Purification: The resulting conjugate is purified from excess reagents by dialysis or size-exclusion chromatography.

Caption: General Experimental Workflow for Oxime Ligation.

Spectroscopic Data

The identity and purity of carboxymethoxylamine hemihydrochloride can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of carboxymethoxylamine hemihydrochloride exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amine hydrochloride) |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1200-1000 | C-O stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.5 | s | O-CH ₂-COOH |

| ~11-12 | br s | COOH and NH ₃⁺ |

Note: Chemical shifts can vary depending on the solvent and concentration.

Safety and Handling

Carboxymethoxylamine hemihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture.

This technical guide provides a foundational understanding of carboxymethoxylamine hemihydrochloride for researchers and professionals in drug development. Its unique properties and reactivity offer a wide range of possibilities for innovative research and the development of novel therapeutics and diagnostics.

References

(Aminooxy)acetate as a General Inhibitor of Pyridoxal Phosphate (PLP)-Dependent Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Aminooxy)acetate (AOA) is a potent and well-characterized inhibitor of a broad range of pyridoxal phosphate (PLP)-dependent enzymes. These enzymes play crucial roles in a vast array of metabolic processes, most notably in amino acid biosynthesis and degradation. By forming a stable oxime with the PLP cofactor, AOA effectively inactivates these enzymes, leading to significant physiological and metabolic consequences. This technical guide provides a comprehensive overview of AOA as a general inhibitor of PLP-dependent enzymes, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for studying its effects, and the key signaling pathways impacted by its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields where the modulation of PLP-dependent enzyme activity is of interest.

Introduction

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for the function of a large family of enzymes involved in a wide variety of metabolic reactions. These reactions primarily involve transformations of amino acids and other nitrogenous compounds and include transamination, decarboxylation, racemization, and elimination reactions. Given the central role of PLP-dependent enzymes in cellular metabolism, their inhibition can have profound effects on cellular function and viability.

This compound (AOA), also known as carboxymethoxylamine, is a structural analog of amino acids that acts as a potent, general inhibitor of PLP-dependent enzymes. Its inhibitory action stems from the reaction of its aminooxy group with the aldehyde group of the PLP cofactor, forming a stable oxime adduct. This covalent modification renders the enzyme inactive. Due to its broad specificity, AOA has been widely used as a tool to investigate the roles of PLP-dependent enzymes in various biological processes and is also being explored for its therapeutic potential in conditions where inhibiting these pathways may be beneficial.

This guide will delve into the technical details of AOA's interaction with PLP-dependent enzymes, providing the necessary information for researchers to effectively utilize this inhibitor in their studies.

Mechanism of Action

The inhibitory effect of this compound on PLP-dependent enzymes is a result of its chemical reaction with the pyridoxal phosphate cofactor. The aldehyde group of PLP is highly reactive towards nucleophiles, and in the enzyme's active site, it typically exists as a Schiff base (internal aldimine) with a lysine residue.

The aminooxy group (-O-NH₂) of AOA is a potent nucleophile that attacks the aldehyde carbon of PLP. This leads to the formation of a stable oxime, a compound containing a C=N-O bond. This reaction is essentially irreversible under physiological conditions, leading to the inactivation of the enzyme.[1] The formation of the AOA-PLP oxime prevents the binding of the natural amino acid substrate and the subsequent catalytic reactions.

Quantitative Inhibition Data

The potency of this compound varies among different PLP-dependent enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data for the inhibition of several key PLP-dependent enzymes by AOA. It is important to note that for irreversible inhibitors like AOA, the reported values are often second-order rate constants, which describe the rate of enzyme inactivation.

| Enzyme | Organism/Source | Inhibition Parameter | Value | Reference(s) |

| Aspartate Aminotransferase | Pig heart | Second-order rate constant | 400 M⁻¹s⁻¹ | [2] |

| 4-Aminobutyrate Aminotransferase (GABA-T) | Rabbit brain | Second-order rate constant | 1300 M⁻¹s⁻¹ | [2] |

| Kynurenine Aminotransferase-I (KAT-I) | Human | IC50 | 13.1 µM | |

| Alanine Aminotransferase | Rat hepatocytes | More sensitive than Aspartate Aminotransferase in vitro | - | [3] |

| Alanine:Glyoxylate Aminotransferase (AGT) | Human | - | 100 µM for complete inhibition | [4] |

Note: The table will be expanded as more quantitative data becomes available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the inhibitory effects of this compound on PLP-dependent enzymes.

General Protocol for Determining Inhibitory Potency (IC50 or Ki)

This protocol outlines a general approach for determining the inhibitory potency of AOA against a target PLP-dependent enzyme using a spectrophotometric assay. The specific substrates, coupling enzymes, and wavelengths will vary depending on the enzyme being studied.

Materials:

-

Purified target PLP-dependent enzyme

-

Substrate(s) for the target enzyme

-

This compound (AOA) stock solution

-

Appropriate assay buffer

-

Coupling enzyme(s) and their substrate(s) (if necessary for detection)

-

Spectrophotometer (UV-Vis)

-

96-well microplates (for high-throughput screening) or cuvettes

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme, its substrate(s), and AOA in the appropriate assay buffer. The final concentrations should be optimized based on the enzyme's kinetic parameters (Km and Vmax).

-

Assay Setup: In a microplate or cuvette, combine the assay buffer, a fixed concentration of the enzyme, and varying concentrations of AOA. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme with AOA for a defined period to allow for the inhibitory reaction to occur. The incubation time should be optimized to achieve significant inhibition.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate(s).

-

Measurement: Monitor the change in absorbance at the appropriate wavelength over time. For continuous assays, record the absorbance at regular intervals. For endpoint assays, stop the reaction after a fixed time and measure the final absorbance.

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the AOA concentration.

-

Determine the IC50 value, which is the concentration of AOA that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

To determine the Ki for reversible inhibition, perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots. For irreversible inhibitors like AOA, more complex kinetic analysis is required to determine the inactivation rate constants.[5][6][7][8]

-

Specific Protocol: Inhibition of Aspartate Aminotransferase (AST)

This protocol describes a continuous spectrophotometric assay to measure the inhibition of AST by AOA. The activity of AST is coupled to the reaction of malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Aspartate Aminotransferase (AST)

-

L-Aspartate

-

α-Ketoglutarate

-

Malate Dehydrogenase (MDH)

-

NADH

-

This compound (AOA)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer set to 340 nm

Procedure:

-

Reagent Mixture: Prepare a reagent mixture containing L-aspartate, NADH, and MDH in potassium phosphate buffer.

-

Assay Setup: In a cuvette, add the reagent mixture and the AST enzyme solution.

-

Inhibitor Addition: Add varying concentrations of AOA to the cuvettes. Include a control without AOA.

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

-

Reaction Initiation: Initiate the reaction by adding α-ketoglutarate.

-

Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.

-

Data Analysis: Calculate the rate of NADH oxidation (ΔA340/min) and proceed with the data analysis as described in the general protocol.

Specific Protocol: Inhibition of 4-Aminobutyrate Aminotransferase (GABA-T)

This protocol outlines an endpoint assay for measuring GABA-T inhibition by AOA. The product of the GABA-T reaction, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The amount of NADPH produced can be measured spectrophotometrically at 340 nm.

Materials:

-

GABA Transaminase (GABA-T)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic Semialdehyde Dehydrogenase (SSADH)

-

NADP⁺

-

This compound (AOA)

-

Assay buffer (e.g., Tris-HCl, pH 8.6)

-

Spectrophotometer set to 340 nm

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and SSADH in the assay buffer.

-

Assay Setup: In separate tubes, add the GABA-T enzyme solution and varying concentrations of AOA. Include a control without AOA.

-

Pre-incubation: Pre-incubate the enzyme with AOA for a defined time at a constant temperature.

-

Reaction Initiation: Add the reaction mixture to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction tubes for a fixed period (e.g., 30-60 minutes) at a constant temperature.

-

Reaction Termination: Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Measurement: Measure the absorbance of each sample at 340 nm to quantify the amount of NADPH produced.

-

Data Analysis: Calculate the enzyme activity in each sample and determine the inhibitory effect of AOA as described in the general protocol.

Impact on Signaling and Metabolic Pathways

The inhibition of PLP-dependent enzymes by this compound can have far-reaching consequences on cellular metabolism and signaling. Two key pathways that are significantly affected are the polyamine biosynthesis pathway and the kynurenine pathway.

Polyamine Biosynthesis Pathway

Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC), a PLP-dependent enzyme that converts ornithine to putrescine.

Inhibition of ODC by AOA can lead to a depletion of intracellular polyamine levels, thereby arresting cell growth and proliferation.[9][10][11][12][13][14] This makes ODC a potential target for cancer therapy.

Kynurenine Pathway